molecular formula C22H33N5O2 B2718075 N-(4-butoxyphenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide CAS No. 1396870-93-1

N-(4-butoxyphenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide

Cat. No. B2718075
CAS RN: 1396870-93-1
M. Wt: 399.539
InChI Key: JEKYOZDDGSTLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butoxyphenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H33N5O2 and its molecular weight is 399.539. The purity is usually 95%.
BenchChem offers high-quality N-(4-butoxyphenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butoxyphenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

Research has explored the molecular interactions of similar compounds with cannabinoid receptors, emphasizing their antagonist properties. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have provided insights into the antagonist behavior towards the CB1 cannabinoid receptor, employing conformational analyses and pharmacophore models to understand binding interactions and activity (J. Shim et al., 2002).

Synthesis and Structural Characterization

Another avenue of research has involved the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, including those containing a piperazine moiety. These studies provide foundational knowledge for understanding the structural requirements for biological activity and potential applications in drug development (Hong-Shui Lv et al., 2013).

Antimicrobial Evaluation

Further research has delved into the synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Such work aims to identify new antimicrobial agents by assessing the growth inhibition of various bacterial and fungal strains, underscoring the importance of these compounds in the development of new treatments for infectious diseases (M. Patil et al., 2021).

Antitumor and Antioxidant Activities

The potential antitumor and antioxidant activities of benzothiophenes derived from cyanoacetamide have also been investigated, with findings indicating promising antioxidant activities among the synthesized compounds. This research underscores the therapeutic potential of such compounds in treating various diseases, including cancer (S. A. Bialy & M. Gouda, 2011).

Antimicrobial and Anti-Proliferative Activities

Studies have also examined the synthesis, antimicrobial, and anti-proliferative activities of 1,3,4-Oxadiazole N-Mannich bases, highlighting their broad-spectrum antibacterial activities and potential as anti-proliferative agents against various cancer cell lines (L. H. Al-Wahaibi et al., 2021). This research illustrates the multifaceted applications of these compounds in both antimicrobial resistance and cancer treatment.

properties

IUPAC Name

N-(4-butoxyphenyl)-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O2/c1-4-5-16-29-21-8-6-20(7-9-21)23-22(28)26-13-10-25(11-14-26)12-15-27-19(3)17-18(2)24-27/h6-9,17H,4-5,10-16H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKYOZDDGSTLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CCN3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.